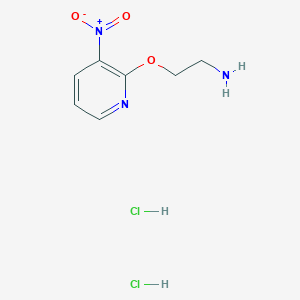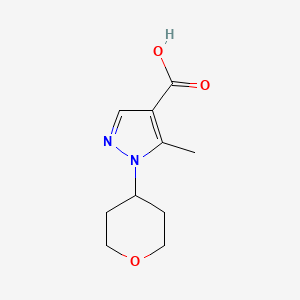![molecular formula C14H26N2O3 B1448021 tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate CAS No. 1657033-43-6](/img/structure/B1448021.png)
tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate” is a chemical compound with the IUPAC name tert-butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate . It has a molecular weight of 270.37 .
Synthesis Analysis
There are several papers discussing the synthesis of related compounds. For instance, one paper discusses two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17)/t10-,11+/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.37 . Other physical and chemical properties, such as density, boiling point, and flash point, are not available in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research has highlighted the environmental occurrence, fate, and potential impacts of synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-Butyl derivatives. These compounds have been detected across different environmental matrices, indicating a widespread distribution due to industrial and commercial applications. The studies call for the development of novel SPAs with lower toxicity and environmental persistence, suggesting a similar pathway for tert-Butyl derivatives to mitigate environmental impacts (Liu & Mabury, 2020).
Advanced Oxidation Processes
The decomposition of methyl tert-butyl ether (MTBE), a related compound, using hydrogen in a cold plasma reactor has been explored. This research demonstrates the application of advanced oxidation processes for the degradation of tert-Butyl derivatives, highlighting their potential for environmental remediation (Hsieh et al., 2011).
Microbial Degradation
Studies on microbial degradation of tert-butyl alcohol, a structural relative, in the subsurface have provided insights into the biodegradability of such compounds under various redox conditions. Although specific to MTBE and TBA, these findings suggest potential microbial pathways for the degradation of tert-Butyl derivatives, underlining the importance of understanding microbial interactions with these compounds (Schmidt et al., 2004).
Membrane Technology for Purification
The application of polymer membranes for the purification of fuel oxygenates such as MTBE indicates a broader relevance for the purification of tert-Butyl derivatives. This research underscores the efficiency of membrane technology in separating complex mixtures, offering a pathway for the purification and recovery of tert-Butyl derivatives from industrial processes (Pulyalina et al., 2020).
Bioremediation and Natural Attenuation
Reviews on the biodegradation and bioremediation of MTBE provide a foundation for understanding the natural attenuation processes applicable to tert-Butyl derivatives. The increasing evidence of MTBE biotransformation under both aerobic and anaerobic conditions suggests that similar compounds may also be amenable to bioremediation strategies, highlighting the role of microbial communities in mitigating environmental contamination (Fiorenza & Rifai, 2003).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-14(10-18-11)4-6-15-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRFMMANEMUIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(CCNCC2)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133653 | |
| Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate | |
CAS RN |
1657033-43-6 | |
| Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)
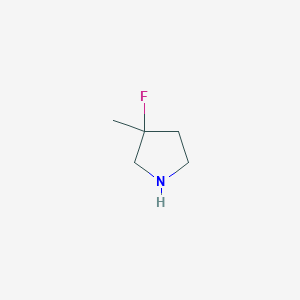
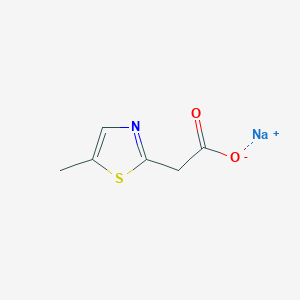
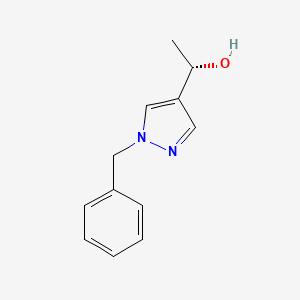
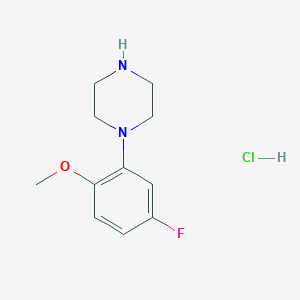
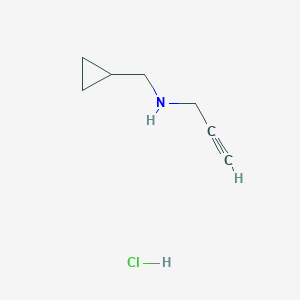
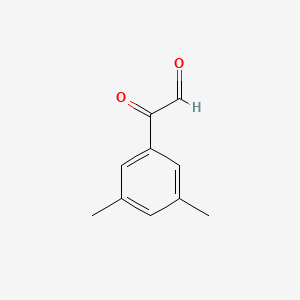
![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)
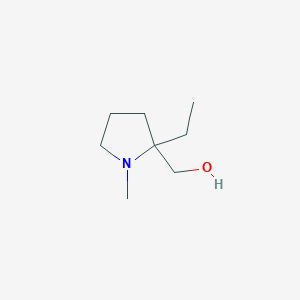
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)
![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)
![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)
